molecular formula C13H16N4S B12577260 3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

Cat. No.: B12577260
M. Wt: 260.36 g/mol
InChI Key: OMRRMBSDGXMMJD-UHFFFAOYSA-N
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Description

3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine typically involves the reaction of Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3-thione with phenacyl bromides. The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring or the triazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include phenacyl bromides, Schiff bases, and various oxidizing and reducing agents. Reaction conditions often involve moderate temperatures and the use of solvents like dioxane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is unique due to its specific combination of triazole and thiadiazine rings, which confer a broad spectrum of pharmacological activities. Its ability to inhibit multiple enzymes and its potential as an anticancer agent make it a valuable compound for further research and development .

Properties

Molecular Formula

C13H16N4S

Molecular Weight

260.36 g/mol

IUPAC Name

3-phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

InChI

InChI=1S/C13H16N4S/c1-10(2)16-8-17-12(11-6-4-3-5-7-11)14-15-13(17)18-9-16/h3-7,10H,8-9H2,1-2H3

InChI Key

OMRRMBSDGXMMJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CN2C(=NN=C2SC1)C3=CC=CC=C3

Origin of Product

United States

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